BACE‑1 Enzyme Inhibition Potency Relative to Series‑Internal Benchmarks
The parent series exhibits BACE‑1 IC50 values spanning 37.4 µM (hit compound 12) to 4.6 µM (compound 41) under identical enzymatic assay conditions [REFS‑1]. While the exact IC50 of 2‑((1‑methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide has not been publicly reported, its structural position within the SAR matrix—bearing a 1‑methyl‑5‑phenylimidazole thioether and a 4‑methylthiazole amide—places it at a critical intermediate node. Analogs featuring similar imidazole‑thio motifs consistently display single‑digit to low double‑digit micromolar potency, and this compound is therefore expected to fall within the productive μM range of the series [REFS‑1].
| Evidence Dimension | In vitro BACE-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not disclosed in public records; structurally predicted to lie between ~5 µM and ~40 µM based on series SAR |
| Comparator Or Baseline | Hit compound 12 (IC50 = 37.4 µM) and lead compound 41 (IC50 = 4.6 µM) |
| Quantified Difference | ≥ 8‑fold potency range across the series; target compound’s placement remains unquantified |
| Conditions | Recombinant BACE‑1 enzyme, FRET‑based assay as described in Eur J Med Chem 2017 |
Why This Matters
Knowing the potency floor and ceiling of the series allows scientists to assess whether the target compound can serve as a mid‑range reference standard or a starting point for further optimization in BACE‑1 programs.
- [1] Yan G, Hao L, Niu Y, et al. 2‑Substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:462‑475. doi:10.1016/j.ejmech.2017.06.020 View Source
